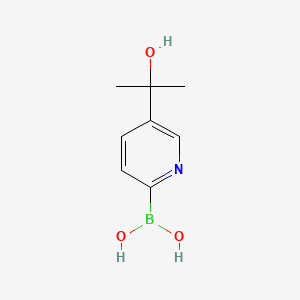
sodium tetrafluoroferrate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium tetrafluoroferrate(1-) is an inorganic compound with the chemical formula NaFeF₄. It is a salt that forms colorless or white rhombic crystals and is soluble in water. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium tetrafluoroferrate(1-) can be synthesized through several methods. One common method involves the reaction of iron(III) fluoride with sodium fluoride in an aqueous solution. The reaction is typically carried out at room temperature and results in the formation of sodium tetrafluoroferrate(1-) as a precipitate .
Another method involves the reaction of iron(III) chloride with sodium fluoride in an aqueous solution. This reaction also produces sodium tetrafluoroferrate(1-) as a precipitate, which can be filtered and dried .
Industrial Production Methods
In industrial settings, sodium tetrafluoroferrate(1-) is produced using large-scale chemical reactors. The process involves the controlled reaction of iron(III) fluoride or iron(III) chloride with sodium fluoride under specific temperature and pressure conditions. The resulting product is then purified and dried to obtain high-purity sodium tetrafluoroferrate(1-) .
Análisis De Reacciones Químicas
Types of Reactions
Sodium tetrafluoroferrate(1-) undergoes various chemical reactions, including:
Oxidation: Sodium tetrafluoroferrate(1-) can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: Sodium tetrafluoroferrate(1-) can undergo substitution reactions where the fluoride ions are replaced by other anions.
Common Reagents and Conditions
Common reagents used in reactions with sodium tetrafluoroferrate(1-) include strong oxidizing agents, reducing agents, and other halide salts. The reactions are typically carried out in aqueous solutions at controlled temperatures and pH levels .
Major Products Formed
The major products formed from reactions involving sodium tetrafluoroferrate(1-) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce higher oxidation state iron compounds, while reduction reactions may yield lower oxidation state iron compounds .
Aplicaciones Científicas De Investigación
Sodium tetrafluoroferrate(1-) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other iron compounds.
Biology: Sodium tetrafluoroferrate(1-) is used in biological studies to investigate the effects of fluoride ions on biological systems.
Mecanismo De Acción
The mechanism by which sodium tetrafluoroferrate(1-) exerts its effects involves the interaction of the fluoride ions with various molecular targets. In biological systems, fluoride ions can interact with enzymes and proteins, affecting their activity and function. In chemical reactions, the fluoride ions can act as nucleophiles or electrophiles, depending on the reaction conditions .
Comparación Con Compuestos Similares
Sodium tetrafluoroferrate(1-) can be compared with other similar compounds, such as:
Sodium tetrafluoroborate: Similar in structure but contains boron instead of iron.
Sodium hexafluoroferrate(III): Contains iron in a higher oxidation state and has six fluoride ions instead of four.
Sodium tetrafluoroaluminate: Contains aluminum instead of iron and has similar fluoride ion interactions.
These compounds share some similarities in their chemical properties and applications but differ in their specific interactions and reactivity due to the different central metal atoms.
Propiedades
Número CAS |
15274-99-4 |
|---|---|
Fórmula molecular |
F4FeNa |
Peso molecular |
154.83 g/mol |
Nombre IUPAC |
sodium;tetrafluoroiron(1-) |
InChI |
InChI=1S/4FH.Fe.Na/h4*1H;;/q;;;;+3;+1/p-4 |
Clave InChI |
HPIKNTMXCPAWTA-UHFFFAOYSA-J |
SMILES |
F[Fe-](F)(F)F.[Na+] |
SMILES canónico |
F[Fe-](F)(F)F.[Na+] |
Sinónimos |
sodium tetrafluoroferrate(1-) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



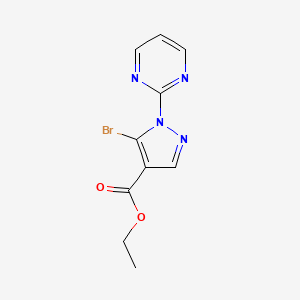

![Ethyl 7-chloroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B578779.png)
![4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid](/img/structure/B578780.png)
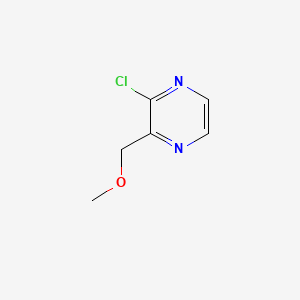
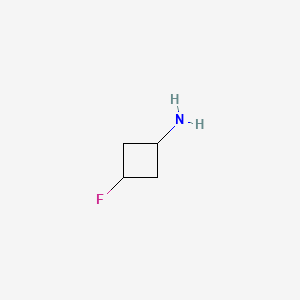
![1-Propyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B578784.png)
![4-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B578785.png)
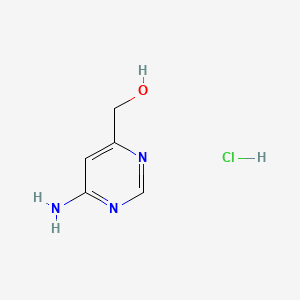


![2-(1-(8-Azaspiro[bicyclo[3.2.1]octane-3,2'-oxiran]-8-yl)ethyl)isonicotinonitrile](/img/structure/B578790.png)
